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Compound of Interest

Compound Name: GAT211

Cat. No.: B1674636 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological effects of GAT211, a novel

cannabinoid 1 receptor (CB1R) positive allosteric modulator (PAM) and allosteric agonist, with

other relevant compounds across various cell lines. The data presented is intended to support

further research and drug development efforts in the field of cannabinoid pharmacology.

Introduction to GAT211 and its Mechanism of Action
GAT211 is a racemic mixture composed of two enantiomers: GAT228 (the R-(+)-enantiomer)

which acts as a CB1R allosteric agonist, and GAT229 (the S-(-)-enantiomer) which functions as

a CB1R PAM.[1] This dual activity allows GAT211 to both directly modulate CB1R signaling

and enhance the effects of endogenous or exogenous orthosteric ligands. The CB1R is a G-

protein coupled receptor (GPCR) that primarily couples to the inhibitory Gαi/o protein.

Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased

cyclic AMP (cAMP) levels, and modulation of downstream signaling cascades such as the

mitogen-activated protein kinase (MAPK) pathway, including the extracellular signal-regulated

kinase (ERK).
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The effects of GAT211 have been characterized in several cell lines, including Human

Embryonic Kidney 293 (HEK293) cells, mouse neuroblastoma Neuro2a cells, and the human

ovarian cancer cell line HeyA8. This section compares the performance of GAT211 with

established CB1R modulators and related compounds in these cellular models.

Modulation of cAMP Signaling in HEK293 Cells
HEK293 cells are a widely used model system for studying GPCR signaling due to their robust

growth characteristics and amenability to transfection. In HEK293 cells expressing CB1R,

GAT211 has been shown to inhibit cAMP production, consistent with its agonist activity at the

Gαi/o-coupled CB1R.

Table 1: Comparison of cAMP Modulation in HEK293 Cells

Compound
Target/Mechan
ism

Reported
Effect on
cAMP

EC50/IC50
(cAMP Assay)

Reference

GAT211
CB1R PAM and

Allosteric Agonist
Inhibition EC50: 260 nM [2]

WIN55,212-2

CB1R

Orthosteric

Agonist

Inhibition

pEC50: 8.23 (in

CB2-expressing

HEK293 cells)

[3]

JZL184

Monoacylglycerol

Lipase (MGL)

Inhibitor

Indirectly

enhances

endocannabinoid

signaling

Not directly

reported in

HEK293 cAMP

assays

N/A

URB597

Fatty Acid Amide

Hydrolase

(FAAH) Inhibitor

Indirectly

enhances

endocannabinoid

signaling

Not directly

reported in

HEK293 cAMP

assays

N/A

Note: Direct comparative studies of all compounds in the same experimental setup are limited.

The provided values are based on available literature and may vary depending on the specific

assay conditions.
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Regulation of ERK Phosphorylation in Neuro2a Cells
Neuro2a cells, a mouse neuroblastoma cell line, endogenously express CB1R and are a

relevant model for studying neuronal signaling pathways. GAT211 has been demonstrated to

influence ERK phosphorylation in these cells, a key downstream effector of CB1R activation.

Table 2: Comparison of ERK Phosphorylation Modulation in Neuro2a Cells

Compound
Target/Mechan
ism

Reported
Effect on ERK
Phosphorylati
on

EC50/IC50
(ERK Assay)

Reference

GAT211
CB1R PAM and

Allosteric Agonist

Limits dopamine

D2 receptor-

mediated ERK

phosphorylation

Not explicitly

quantified in

direct

comparison

[1][4]

Δ9-

Tetrahydrocanna

binol (THC)

CB1R

Orthosteric

Agonist

Did not limit

dopamine D2

receptor-

mediated ERK

phosphorylation

Not explicitly

quantified in

direct

comparison

[1][4]

WIN55,212-2

CB1R

Orthosteric

Agonist

Induces neurite

retraction (EC50

~20 nM)

Not explicitly

quantified for

ERK

phosphorylation

in direct

comparison

[3]

Note: The available data for GAT211 in Neuro2a cells focuses on its ability to modulate

dopamine D2 receptor-mediated signaling. Direct dose-response curves for GAT211-induced

ERK phosphorylation are not readily available in the searched literature.
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The HeyA8 human ovarian cancer cell line has been utilized to assess the potential impact of

GAT211 on cancer cell viability, particularly in the context of chemotherapy.

Table 3: Comparison of Effects on HeyA8 Cell Viability

Compound
Target/Mechan
ism

Reported
Effect on Cell
Viability

IC50 (Cell
Viability
Assay)

Reference

GAT211
CB1R PAM and

Allosteric Agonist

Did not impede

paclitaxel-

induced tumor

cell toxicity

Not applicable [5]

JZL184 MGL Inhibitor

Reduces

invasion and

metastasis in

lung cancer cells

IC50 not

reported for

HeyA8

[6]

URB597 FAAH Inhibitor

Reduces viability

in some cancer

cell lines

IC50 not

reported for

HeyA8

Note: The primary finding for GAT211 in HeyA8 cells is its lack of interference with the cytotoxic

effects of paclitaxel. Direct cytotoxic effects of GAT211 or a direct comparison with other

compounds on HeyA8 viability are not extensively documented in the searched literature.

Signaling Pathways and Experimental Workflows
CB1R Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the Cannabinoid 1

Receptor upon activation.
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activates

Gαi/o
activates

Adenylyl Cyclaseinhibits

ERK
(MAPK)

activates

cAMPproduces Protein Kinase A
activates

Gene Expression
& Cellular Response

pERK

phosphorylation

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1674636?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start

Seed CB1R-expressing
HEK293 cells

Add test compound
(e.g., GAT211, WIN55,212-2)

Stimulate with Forskolin
(to activate Adenylyl Cyclase)

Cell Lysis

Measure cAMP levels
(e.g., HTRF, ELISA)

Data Analysis
(EC50 determination)

End

 

Start

Treat Neuro2a cells with
 test compound (e.g., GAT211, THC)

Protein Lysate Preparation

Determine Protein Concentration

SDS-PAGE

Transfer to PVDF membrane

Blocking

Incubate with primary antibodies
(anti-pERK, anti-total ERK)

Incubate with HRP-conjugated
secondary antibody

Chemiluminescent Detection

Densitometry Analysis

End

Click to download full resolution via product page

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b1674636?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1674636?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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